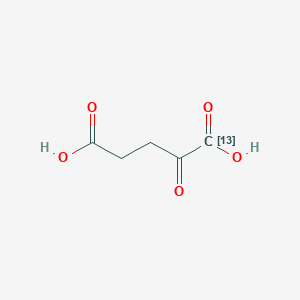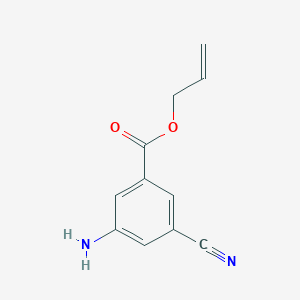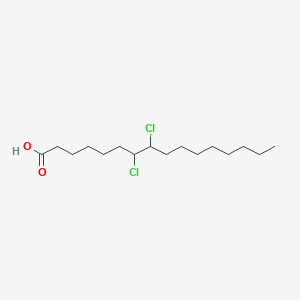
7,8-Dichlorohexadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dichlorohexadecanoic acid (DCHA) is a synthetic fatty acid that has been widely used in scientific research due to its unique properties. DCHA is a halogenated fatty acid that has two chlorine atoms attached to the carbon chain. The presence of these chlorine atoms makes DCHA a potent inhibitor of mitochondrial function, making it an important tool for studying the role of mitochondria in various cellular processes.
Wirkmechanismus
7,8-Dichlorohexadecanoic acid inhibits mitochondrial function by targeting the electron transport chain. Specifically, it inhibits the activity of complex III, leading to a decrease in ATP production and an increase in ROS production. This results in an imbalance in cellular energy metabolism and oxidative stress, which can have a wide range of effects on cellular function.
Biochemische Und Physiologische Effekte
The effects of 7,8-Dichlorohexadecanoic acid on cellular function are complex and depend on the specific cell type and experimental conditions used. However, some of the common effects of 7,8-Dichlorohexadecanoic acid include a decrease in ATP production, an increase in ROS production, and alterations in mitochondrial morphology and function. These effects can have a wide range of downstream effects on cellular processes, including cell death, inflammation, and changes in cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7,8-Dichlorohexadecanoic acid in lab experiments is its specificity for inhibiting mitochondrial function. This allows researchers to study the role of mitochondria in various cellular processes with a high degree of precision. However, the use of 7,8-Dichlorohexadecanoic acid also has some limitations. For example, the effects of 7,8-Dichlorohexadecanoic acid on cellular function can be highly variable depending on the specific experimental conditions used. Additionally, the use of 7,8-Dichlorohexadecanoic acid can be challenging due to the need for specialized equipment and expertise.
Zukünftige Richtungen
There are many potential future directions for research involving 7,8-Dichlorohexadecanoic acid. One area of interest is the role of 7,8-Dichlorohexadecanoic acid in aging and age-related diseases. It has been shown that mitochondrial dysfunction plays a key role in the aging process and the development of age-related diseases, and 7,8-Dichlorohexadecanoic acid could be a valuable tool for studying these processes. Additionally, there is growing interest in the use of 7,8-Dichlorohexadecanoic acid as a therapeutic agent for cancer and other diseases. Further research is needed to fully understand the potential applications of 7,8-Dichlorohexadecanoic acid in these areas.
Wissenschaftliche Forschungsanwendungen
7,8-Dichlorohexadecanoic acid has been extensively used in scientific research to study the role of mitochondria in various cellular processes. It has been shown to inhibit mitochondrial function by targeting the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This has made 7,8-Dichlorohexadecanoic acid a valuable tool for studying the role of mitochondria in aging, neurodegenerative diseases, and cancer.
Eigenschaften
CAS-Nummer |
129244-82-2 |
|---|---|
Produktname |
7,8-Dichlorohexadecanoic acid |
Molekularformel |
C16H30Cl2O2 |
Molekulargewicht |
325.3 g/mol |
IUPAC-Name |
7,8-dichlorohexadecanoic acid |
InChI |
InChI=1S/C16H30Cl2O2/c1-2-3-4-5-6-8-11-14(17)15(18)12-9-7-10-13-16(19)20/h14-15H,2-13H2,1H3,(H,19,20) |
InChI-Schlüssel |
IWIVTQOROAIDTG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C(CCCCCC(=O)O)Cl)Cl |
Kanonische SMILES |
CCCCCCCCC(C(CCCCCC(=O)O)Cl)Cl |
Synonyme |
7,8-Dichlorohexadecanoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



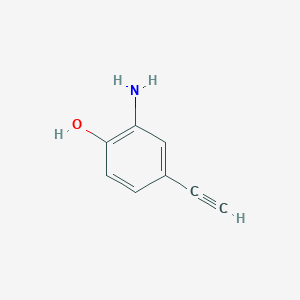
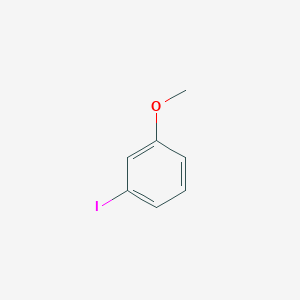
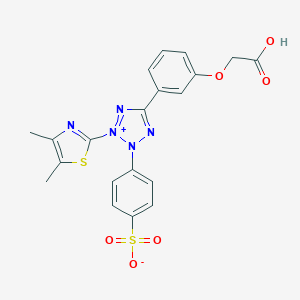
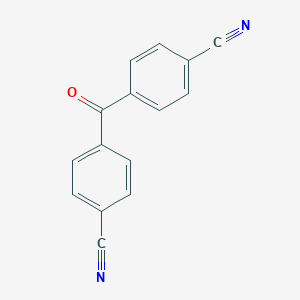
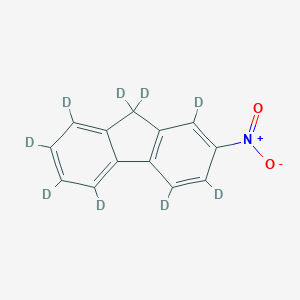

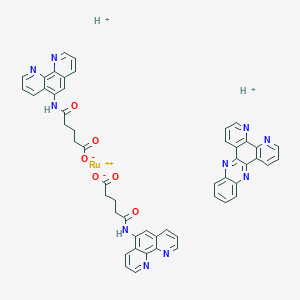

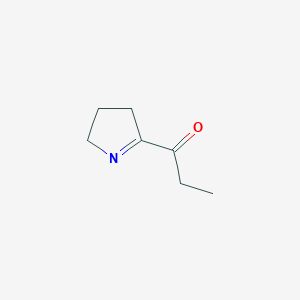

![4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B135281.png)
